(E)-3-(2-iodophenyl)prop-2-en-1-ol
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Overview
Description
(E)-3-(2-iodophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-iodophenyl)prop-2-en-1-ol typically involves the reaction of 2-iodobenzaldehyde with propenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by refluxing the mixture for several hours . The reaction product is then purified through filtration and extraction processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-iodophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the propenol group can be reduced to form a saturated alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-iodophenyl)propenal.
Reduction: Formation of 3-(2-iodophenyl)propan-1-ol.
Substitution: Formation of compounds like 3-(2-azidophenyl)prop-2-en-1-ol or 3-(2-thiocyanatophenyl)prop-2-en-1-ol.
Scientific Research Applications
(E)-3-(2-iodophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-iodophenyl)prop-2-en-1-ol largely depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the propenol group.
3-(2-Bromophenyl)prop-2-en-1-ol: Similar structure with bromine instead of iodine.
3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure with chlorine instead of iodine.
Uniqueness
(E)-3-(2-iodophenyl)prop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution reactions more efficiently.
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(E)-3-(2-iodophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ |
InChI Key |
PUGUKZAXYRFRMW-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)I |
Origin of Product |
United States |
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